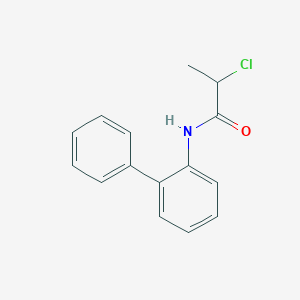

2-chloro-N-(2-phenylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2-phenylphenyl)propanamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 2-phenylphenyl group and the alpha carbon is substituted with a chlorine atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-phenylphenyl)propanamide typically involves the reaction of 2-phenylphenylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{2-phenylphenylamine} + \text{2-chloropropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of amide synthesis, involving the reaction of amines with acyl chlorides, are likely applicable on a larger scale with appropriate adjustments for reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(2-phenylphenyl)propanamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Reduction: The amide group can be reduced to an amine.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides or nitriles.

Reduction: The major product is the corresponding amine.

Hydrolysis: The products are 2-phenylphenylamine and 2-chloropropanoic acid.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(2-phenylphenyl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and the 2-phenylphenyl group may influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloro-N-phenylpropanamide: Similar structure but lacks the additional phenyl group.

3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure with a methoxy group instead of a phenyl group.

Uniqueness

2-chloro-N-(2-phenylphenyl)propanamide is unique due to the presence of the 2-phenylphenyl group, which may confer distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, solubility, and potential interactions with biological targets.

Activité Biologique

2-Chloro-N-(2-phenylphenyl)propanamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This detailed analysis will explore its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Method:

The synthesis typically involves the reaction of 2-phenylphenylamine with 2-chloropropanoyl chloride in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is:

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on N-substituted chloroacetamides demonstrated that derivatives with halogenated phenyl groups showed effectiveness against various pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of halogens enhances lipophilicity, facilitating cell membrane penetration.

| Compound Type | Effectiveness Against Gram-positive | Effectiveness Against Gram-negative | Effectiveness Against Yeast |

|---|---|---|---|

| N-substituted chloroacetamides | High | Moderate | Moderate |

Anticancer Potential

The anticancer properties of compounds containing biphenyl structures have been documented, with some studies suggesting that modifications to the biphenyl framework can enhance their efficacy against cancer cells . The specific mechanism of action for this compound is not fully elucidated but may involve interactions with cellular receptors or enzymes that regulate cell proliferation.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.

- Receptor Interaction: It may modulate receptor activity on cell surfaces, influencing signaling pathways that control cell growth and apoptosis.

- Gene Expression Alteration: The compound could affect gene expression related to cell cycle regulation and apoptosis.

Case Studies and Research Findings

-

Antimicrobial Screening:

A study screened various N-substituted phenyl compounds for antimicrobial activity using quantitative structure-activity relationship (QSAR) analysis. The results indicated that compounds with specific substituents exhibited enhanced activity against Gram-positive bacteria and MRSA . -

Pharmacological Investigations:

Research into similar compounds has shown potential anti-inflammatory and analgesic effects, suggesting that this compound could also possess similar pharmacological properties . -

Comparative Studies:

Comparisons with structurally similar compounds revealed that the unique biphenyl configuration of this compound may confer distinct biological properties, making it a candidate for further pharmacological exploration .

Propriétés

IUPAC Name |

2-chloro-N-(2-phenylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-11(16)15(18)17-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPYSTJIWAFJDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.